

Tildacerfont: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Tildacerfont

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Abstract

Tildacerfont (also known as SPR001 and LY2371712) is an orally bioavailable, second-generation, nonsteroidal small molecule engineered as a potent and highly selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It is under investigation for the treatment of rare endocrine disorders, primarily classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4] By targeting the CRF1 receptor in the pituitary gland, **Tildacerfont** modulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in adrenocorticotrophic hormone (ACTH) secretion.[1][5] This mechanism addresses the underlying pathophysiology of CAH by decreasing the overproduction of adrenal androgens and steroid precursors.[6] This guide provides a comprehensive overview of **Tildacerfont**'s chemical structure, physicochemical properties, mechanism of action, and summarizes key clinical findings and experimental methodologies.

Chemical Structure and Identification

Tildacerfont is a complex heterocyclic molecule featuring a pyrazolopyrimidine core linked to a substituted thiazole and a morpholine ring.

Identifier	Value	Source(s)
IUPAC Name	4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine	[7]
CAS Number	1014983-00-6	[8]
Molecular Formula	C ₂₀ H ₂₆ ClN ₅ OS	[7]
SMILES String	<chem>CCC(CC)C1=CC(C)=NC2=C(C(C)=NN12)C3=C(N=C(S3)N4CCOCC4)Cl</chem>	[8]
Synonyms	SPR001, LY-2371712	[2][8]

Physicochemical and Pharmacokinetic Properties

Tildacerfont was developed to improve upon first-generation CRF1 antagonists, which were limited by high lipophilicity and unfavorable pharmacokinetic profiles.[9] **Tildacerfont** has lower lipophilicity and a more predictable pharmacokinetic profile.[9][10]

Table 2.1: Physicochemical Properties of **Tildacerfont**

Property	Value	Source(s)
Molecular Weight	419.97 g/mol	[11]
Appearance	Light yellow to yellow solid	MedChemExpress
Predicted logP	4.93	[11]
Predicted pKa (Strongest Basic)	3.41	[11]
Solubility (DMSO)	4.2 - 10 mg/mL	MedChemExpress
Storage	Powder: -20°C; In solvent: -80°C	[8]

Table 2.2: Pharmacokinetic Parameters of **Tildacerfont** (Tablet Formulation)

Parameter	Value	Source(s)
Bioavailability	Orally bioavailable	[5][7]
Half-life ($t_{1/2}$)	~60 hours	[10]
Time to Max Concentration (T_{max})	3 - 6 hours	[10]
Metabolism Interaction	Moderate CYP3A4 inhibitor	[2]
Formulation Notes	Tablet formulation provides a more consistent pharmacokinetic profile compared to powder-in-capsule, with reduced variability in AUC and C_{max} .	[10]
Special Populations	Cleared more rapidly in children than in adults.	[12]

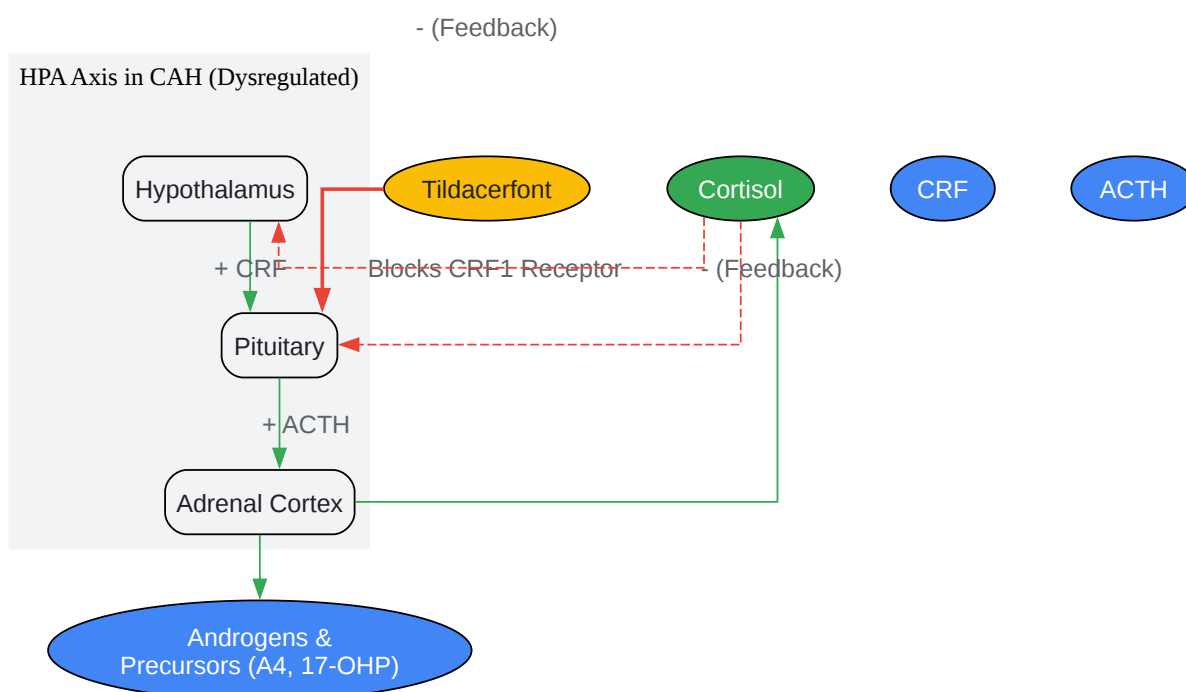
Mechanism of Action and Signaling Pathway

Tildacerfont's therapeutic effect is derived from its direct antagonism of the CRF1 receptor, a key regulator of the HPA axis.

In conditions like Congenital Adrenal Hyperplasia (CAH), genetic defects in steroidogenesis (e.g., 21-hydroxylase deficiency) impair cortisol production.[6] This lack of cortisol disrupts the negative feedback loop to the hypothalamus and pituitary, leading to excessive secretion of corticotropin-releasing factor (CRF) and subsequently, ACTH.[5][6] Chronically elevated ACTH stimulates the adrenal cortex, causing hyperplasia and shunting of steroid precursors toward the androgen synthesis pathway.[6]

Tildacerfont binds with high affinity to CRF1 receptors located on the corticotrophs of the anterior pituitary gland.[3][6] This binding competitively inhibits the action of endogenous CRF, thereby normalizing ACTH secretion.[1][5] The reduction in ACTH levels decreases the stimulus on the adrenal glands, leading to a significant reduction in the production of key

adrenal androgens and precursors, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).[6][13]



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Mechanism of Action of **Tildacerfont** on the HPA Axis.

Preclinical and Clinical Efficacy

Preclinical studies demonstrated that **Tildacerfont** effectively binds to CRF1 receptors and blocks CRF-stimulated functions, reducing ACTH and adrenal androgen production.[9][13] This foundational work led to a series of Phase 1 and Phase 2 clinical trials.

Clinical studies in adult patients with classic CAH have consistently shown that **Tildacerfont** can significantly reduce key biomarkers of the disease. In a 12-week, Phase 2a study (SPR001-202), once-daily administration of 400 mg **Tildacerfont** in patients with poor baseline disease control resulted in substantial reductions from baseline in ACTH, 17-OHP, and A4.[14]

Table 4.1: Summary of Biomarker Reduction in Phase 2a Study (SPR001-202)

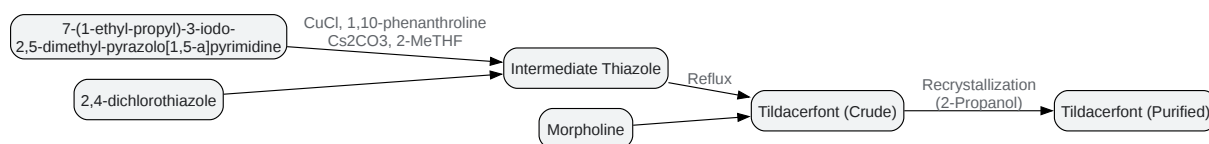
Biomarker	Mean Reduction from Baseline	Maximum Mean Reduction	Source(s)
ACTH	-74%	-84%	
17-OHP	-82%	-82%	
Androstenedione (A4)	-55%	-79%	

Furthermore, by the end of the 12-week treatment period, 60% of patients with elevated baseline ACTH and 40% with elevated A4 saw their levels normalize.[13] **Tildacerfont** was generally reported as safe and well-tolerated across multiple studies.[3]

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of **Tildacerfont** involves a multi-step process culminating in the coupling of key heterocyclic intermediates. A representative pathway is described in public filings.



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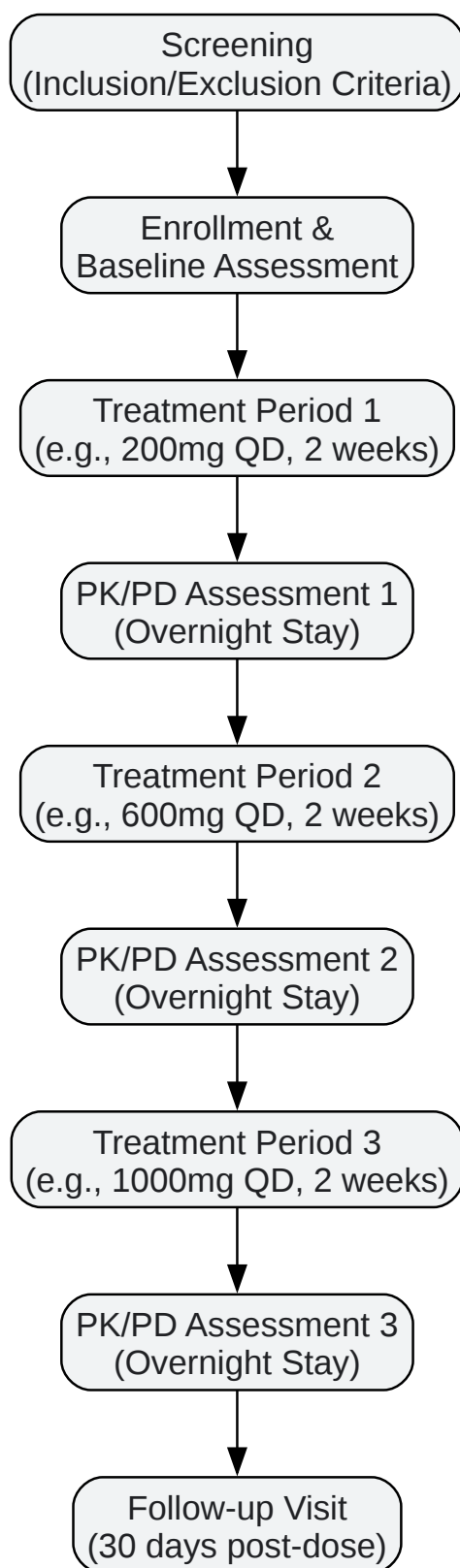
Simplified workflow for the chemical synthesis of **Tildacerfont**.

Methodology:

- **Coupling Reaction:** 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is reacted with 2,4-dichlorothiazole in the presence of a copper(I) chloride (CuCl) catalyst, 1,10-phenanthroline, and cesium carbonate in 2-MeTHF solvent. The mixture is heated under a nitrogen atmosphere.
- **Morpholine Addition:** The resulting intermediate, 7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, is then reacted with morpholine. The reaction is typically heated to reflux for several hours.
- **Workup and Isolation:** After cooling, the reaction mixture is diluted with solvent and water. The crude product is isolated by filtration.
- **Purification:** The crude **Tildacerfont** is purified via recrystallization, typically from 2-propanol, to yield the final, high-purity active pharmaceutical ingredient.

Clinical Trial Protocol (Phase 2 Dose-Finding Example)

The following outlines a typical workflow for a Phase 2 dose-escalation study (e.g., SPR001-201) designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).



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